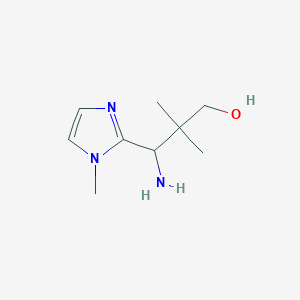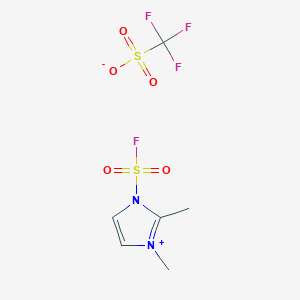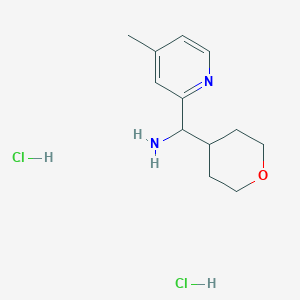amine CAS No. 320422-54-6](/img/structure/B2670934.png)
(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine, also known as CCM, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. It is used in a variety of applications, ranging from drug development to biochemical and physiological studies. CCM is a versatile compound that has been studied in the context of both in vitro and in vivo studies.
Wissenschaftliche Forschungsanwendungen
(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and cell culture studies. In drug development, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine has been used to study the pharmacological effects of various drugs, as well as to assess the safety and efficacy of new compounds. In biochemical and physiological studies, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine has been used to study the effects of various compounds on the body, as well as to investigate the role of certain enzymes and hormones in the body. In cell culture studies, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine has been used to study the effects of various compounds on cell growth and development.
Wirkmechanismus
The mechanism of action of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine is not fully understood, but it is thought to involve the inhibition of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine is thought to interact with other compounds in the body, such as hormones, to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine have been studied in both in vitro and in vivo studies. In vitro studies have shown that (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine has been shown to interact with other compounds in the body, such as hormones, to produce its effects. In vivo studies have shown that (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine can produce a variety of effects, including anti-inflammatory, anti-allergic, and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine in lab experiments is that it is a relatively safe compound, with few known side effects. Additionally, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine is relatively inexpensive and easy to obtain, making it ideal for use in laboratory experiments. However, there are some limitations to using (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine in laboratory experiments. For example, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine can be toxic in large doses, and it can interact with other compounds in the body, which can lead to unexpected results. Additionally, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine can have a short half-life, meaning that it may not produce the desired effects for long periods of time.
Zukünftige Richtungen
The potential future directions for (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine research are numerous. One potential future direction is to further explore the biochemical and physiological effects of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine. Additionally, further research could be conducted to investigate the potential therapeutic applications of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine, such as its potential use in the treatment of certain diseases. Additionally, further research could be conducted to better understand the mechanism of action of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine and to develop more efficient synthesis methods for producing (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine. Finally, further research could be conducted to explore the potential interactions between (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine and other compounds in the body, as well as the potential side effects of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine.
Synthesemethoden
(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine is synthesized through a condensation reaction between 2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene and methoxyamine hydrochloride. This reaction is typically conducted in an aqueous solution at a temperature of 25-35°C. The reaction is usually complete within a few hours, and the desired product is then isolated and purified.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-21-18-15(11-2-4-12(16)5-3-11)10-22(19,20)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNPNDDQLZCKFO-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CS(=O)(=O)C1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone](/img/structure/B2670854.png)
![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)


![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)




![Tert-butyl 4-[1-[(2-chloroacetyl)amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2670868.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)